Slowing of Renal Function Decline vs. Placebo in Phase III Trial
Eprodisate disodium demonstrated a statistically significant reduction in the rate of renal function decline compared to placebo in a 24-month randomized controlled trial [1]. The primary endpoint showed a lower proportion of patients with worsening disease and a slower decline in creatinine clearance [1].
| Evidence Dimension | Rate of decline in creatinine clearance (CrCl) |
|---|---|
| Target Compound Data | 10.9 mL/min/1.73 m² per year |
| Comparator Or Baseline | Placebo: 15.6 mL/min/1.73 m² per year |
| Quantified Difference | 4.7 mL/min/1.73 m² per year slower decline (30% relative difference) |
| Conditions | 24-month multicenter, randomized, double-blind, placebo-controlled trial in 183 patients with AA amyloidosis and kidney involvement (NCT00035334). |
Why This Matters
This directly quantifies the therapeutic benefit of eprodisate disodium in preserving renal function, a critical clinical endpoint for procurement decisions in AA amyloidosis research and treatment.
- [1] Dember LM, Hawkins PN, Hazenberg BP, et al. Eprodisate for the treatment of renal disease in AA amyloidosis. N Engl J Med. 2007;356(23):2349-2360. doi:10.1056/NEJMoa065644. View Source
